

The Versatile Scaffolding of 6-Methylpyridazine-3-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbaldehyde

Cat. No.: B1603829

[Get Quote](#)

Introduction: Unveiling the Potential of a Privileged Heterocyclic Aldehyde

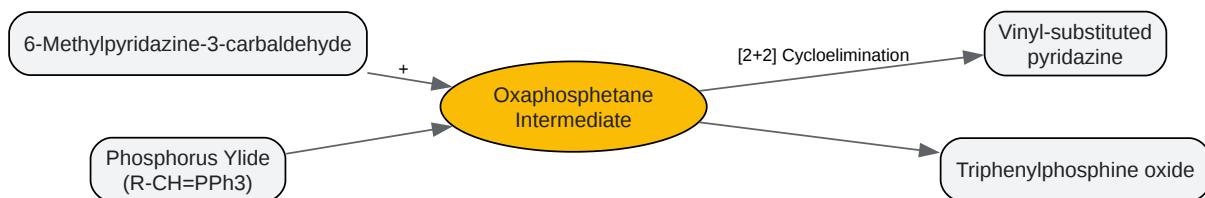
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. **6-Methylpyridazine-3-carbaldehyde**, a substituted pyridazine aldehyde, has emerged as a

highly valuable and versatile scaffold. Its unique electronic properties, stemming from the diazine core, and the reactive aldehyde functionality, position it as a key intermediate in the synthesis of a diverse array of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. The pyridazine moiety is a common feature in bioactive molecules, contributing to their pharmacological profile through hydrogen bonding and dipole interactions.^[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging **6-Methylpyridazine-3-carbaldehyde** in several powerful synthetic transformations. We will explore its application in the Wittig reaction for the formation of carbon-carbon double bonds, the Pictet-Spengler reaction for the construction of complex fused heterocyclic systems, and multicomponent reactions for the rapid generation of molecular diversity.

Core Properties and Reactivity

6-Methylpyridazine-3-carbaldehyde is a crystalline solid with a molecular weight of 122.12 g/mol. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of

the aldehyde carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key feature that drives its utility in a multitude of chemical transformations.


Property	Value
Molecular Formula	C ₆ H ₆ N ₂ O
Molecular Weight	122.12 g/mol
Appearance	Off-white to yellow crystalline solid
SMILES	Cc1cc(ccn1)C=O
CAS Number	635324-41-3

Application 1: Olefin Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes and phosphorus ylides.^{[2][3]} The reaction's significance lies in its ability to introduce a carbon-carbon double bond with control over its position.^[4] For **6-Methylpyridazine-3-carbaldehyde**, the Wittig reaction provides a direct route to vinyl-substituted pyridazines, which are valuable precursors for polymerization and further functionalization.

Causality of Experimental Choices

The choice of a stabilized or non-stabilized ylide dictates the stereochemical outcome of the reaction.^[2] Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium halides, generally favor the formation of (Z)-alkenes, while stabilized ylides, bearing an electron-withdrawing group, predominantly yield (E)-alkenes. The formation of the thermodynamically stable triphenylphosphine oxide is the driving force for this reaction.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow of the Wittig Reaction.

Detailed Protocol: Synthesis of 3-(prop-1-en-1-yl)-6-methylpyridazine

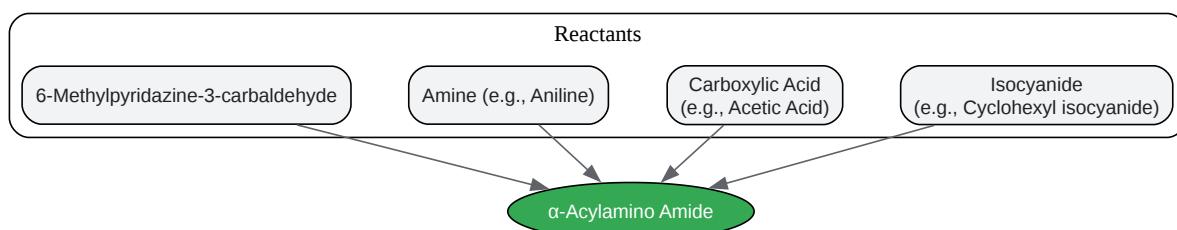
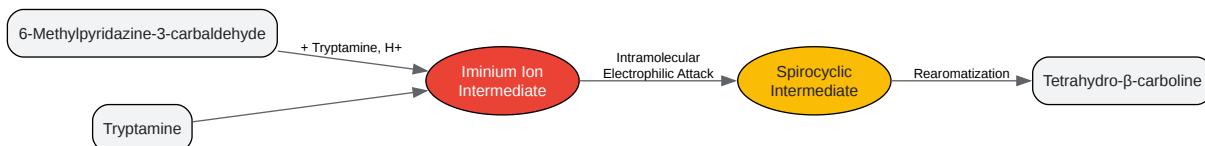
This protocol details the reaction of **6-Methylpyridazine-3-carbaldehyde** with a non-stabilized ylide to favor the (Z)-isomer.

Materials:

- Ethyltriphenylphosphonium bromide (1.2 eq)
- Potassium tert-butoxide (1.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- **6-Methylpyridazine-3-carbaldehyde** (1.0 eq)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyltriphenylphosphonium bromide (1.2 eq).
- Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
- Slowly add potassium tert-butoxide (1.2 eq) to the suspension. The color of the reaction mixture should turn deep orange or red, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 1 hour.
- In a separate flame-dried flask, dissolve **6-Methylpyridazine-3-carbaldehyde** (1.0 eq) in anhydrous THF.
- Slowly add the aldehyde solution to the ylide solution at 0 °C via a cannula.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired vinyl-pyridazine.



Application 2: Synthesis of Tetrahydro- β -carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β -arylethylamine with an aldehyde to form a tetrahydroisoquinoline or, in the case of tryptamine,

a tetrahydro- β -carboline.[6][7] This reaction is of immense importance in the synthesis of alkaloids and other pharmacologically active compounds.[8][9] Using **6-Methylpyridazine-3-carbaldehyde** in a Pictet-Spengler reaction with tryptamine provides access to novel pyridazinyl-substituted β -carbolines, which are of interest in CNS drug discovery.[10]

Causality of Experimental Choices

The reaction is driven by the formation of an electrophilic iminium ion intermediate under acidic conditions, which then undergoes an intramolecular electrophilic attack on the electron-rich indole ring.[7] The choice of acid catalyst and solvent can influence the reaction rate and yield. Protic acids like trifluoroacetic acid (TFA) are commonly used to facilitate the formation of the iminium ion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β -Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Versatile Scaffolding of 6-Methylpyridazine-3-carbaldehyde in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603829#using-6-methylpyridazine-3-carbaldehyde-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com